Methylergometrinine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

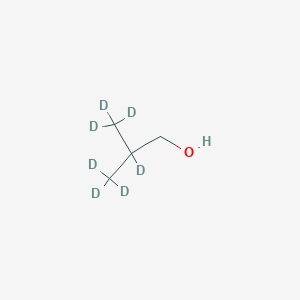

Methylergometrinine is a semisynthetic derivative of ergometrine. The preparation of this compound involves the addition of a methyl group to the nitrogen atom of ergometrine. This process can be achieved through various synthetic routes, including the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the stability and efficacy of the final product .

Chemical Reactions Analysis

Methylergometrinine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert this compound to its corresponding reduced forms using reagents such as lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .

Scientific Research Applications

Methylergometrinine has a wide range of scientific research applications, including:

Chemistry: It is used as a reference compound in analytical chemistry for the development of analytical methods and quality control of pharmaceuticals.

Biology: this compound is used in studies investigating the physiological effects of ergot alkaloids on smooth muscle contraction and neurotransmitter release.

Mechanism of Action

Methylergometrinine acts directly on the smooth muscle of the uterus, increasing the tone, rate, and amplitude of rhythmic contractions. This action is mediated through the binding and antagonism of the dopamine D1 receptor, leading to a rapid and sustained tetanic uterotonic effect . This mechanism helps shorten the third stage of labor and reduces blood loss .

Comparison with Similar Compounds

Methylergometrinine is chemically similar to other ergot alkaloids such as:

Ergometrine: Both compounds are used to control uterine bleeding, but this compound has a longer duration of action.

Lysergic acid diethylamide (LSD): While LSD is known for its psychedelic effects, this compound is used for its uterotonic properties.

Methysergide: This compound is an active metabolite of methysergide, which is used for the prevention and treatment of migraines.

This compound’s uniqueness lies in its potent uterotonic effects and its ability to control postpartum hemorrhage effectively .

Properties

CAS No. |

29477-88-1 |

|---|---|

Molecular Formula |

C₂₀H₂₅N₃O₂ |

Molecular Weight |

339.43 |

Synonyms |

[8α(S)]-9,10-Didehydro-N-[1-(hydroxymethyl)propyl]-6-methylergoline-8-carboxamide; N-[1-(Hydroxymethyl)propyl]-6-methylergoline-8α-carboxamide; N-[1-(hydroxymethyl)propyl]isolysergamide; D-Isolysergic Acid (+)-1-hydroxy-2-butylamide; Methylergometri |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,4S,5R)-2-[(4S,5S,6R)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1144900.png)

![N-[4-[3-[2-Amino-4-(formylamino)-1,6-dihydro-6-oxo-5-pyrimidinyl]-3-oxopropyl]benzoyl]-L-glutamic Acid](/img/structure/B1144906.png)